3-Ketoaphidicolin

DNA polymerase inhibition enzyme assay structure-activity relationship

3-Ketoaphidicolin (CAS 82026-06-0; C20H32O4; MW 336.5 g/mol) is the primary oxidative metabolite of the tetracyclic diterpenoid DNA polymerase inhibitor aphidicolin, formed by cytochrome P450-mediated oxidation of the C-3 hydroxyl group to a ketone. Unlike the parent compound aphidicolin—a potent and specific inhibitor of eukaryotic B-family DNA polymerases α, δ, and ε —3-ketoaphidicolin retains only residual inhibitory activity and represents the principal detoxification product in both preclinical and clinical settings.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
Cat. No. B1258557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ketoaphidicolin
Synonyms3-ketoaphidicolin
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO
InChIInChI=1S/C20H32O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-15,21-22,24H,3-12H2,1-2H3/t13-,14+,15-,17-,18-,19-,20-/m0/s1
InChIKeyPCKFULMONJBMIR-OMAJZLRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ketoaphidicolin: A Critical Aphidicolin Metabolite Reference Standard for Pharmacokinetics, SAR, and DNA Polymerase Research


3-Ketoaphidicolin (CAS 82026-06-0; C20H32O4; MW 336.5 g/mol) is the primary oxidative metabolite of the tetracyclic diterpenoid DNA polymerase inhibitor aphidicolin, formed by cytochrome P450-mediated oxidation of the C-3 hydroxyl group to a ketone [1]. Unlike the parent compound aphidicolin—a potent and specific inhibitor of eukaryotic B-family DNA polymerases α, δ, and ε [2]—3-ketoaphidicolin retains only residual inhibitory activity and represents the principal detoxification product in both preclinical and clinical settings [3]. Its structural identity as an A-ring-modified aphidicolane diterpenoid places it at the center of structure-activity relationship (SAR) investigations, where C-3 modifications are known to profoundly attenuate biological activity [4].

Why Aphidicolin, 3-Deoxyaphidicolin, or Aphidicolin-17-Glycinate Cannot Substitute for 3-Ketoaphidicolin in Metabolite Identification, Metabolic Pathway Studies, or SAR Investigations


Substituting 3-ketoaphidicolin with aphidicolin or other aphidicolin analogs introduces fundamental analytical and interpretative errors across three domains. First, in pharmacokinetic/metabolite identification workflows, 3-ketoaphidicolin is the major circulating metabolite in patients receiving aphidicolin-17-glycinate, present at approximately one-tenth the concentration of the parent drug [1]; using aphidicolin as a surrogate reference standard would produce incorrect quantitation and misidentify the metabolic profile. Second, in DNA polymerase inhibition assays, 3-ketoaphidicolin exhibits only ~10% of aphidicolin's inhibitory activity [2], whereas 3-deoxyaphidicolin retains significant polymerase α inhibitory potency (Ki = 0.44 µg/mL against sea urchin DNA polymerase α) [3]; these functional differences mean that experimental outcomes are critically dependent on which C-3-modified analog is selected. Third, 3-ketoaphidicolin serves as the obligatory intermediate in the cytochrome P450-mediated dehydroxymethylation pathway leading to 18-noraphidicolinones [2], a metabolic route not accessible from 3-deoxy or 3-epi analogs, making it irreplaceable for studies of aphidicolin terminal metabolism. These orthogonal differentiation dimensions are documented with quantitative precision below.

3-Ketoaphidicolin Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Aphidicolin and C-3-Modified Analogs


DNA Polymerase α Inhibitory Activity: 3-Ketoaphidicolin Retains Only ~10% of Aphidicolin Potency

In a direct biochemical comparison using rat liver microsomal metabolism followed by DNA polymerase α inhibition assays, 3-ketoaphidicolin exhibits approximately 10% of the inhibitory activity of aphidicolin. The parent compound aphidicolin potently inhibits DNA polymerase α/δ, while the principal metabolic process—constituting greater than 90% of the metabolic profile—oxidizes aphidicolin to 3-ketoaphidicolin, which is substantially less active [1]. This near-complete loss of enzyme inhibition potency establishes that the C-3 hydroxyl group is essential for full polymerase α engagement.

DNA polymerase inhibition enzyme assay structure-activity relationship metabolic inactivation

In Vitro Antitumor Activity: 3-Ketoaphidicolin Is Less Active Than Aphidicolin in the P-388 Leukemia Model

In the P-388 murine leukemic cell test system, 3-ketoaphidicolin and all microbial transformation metabolites derived from it were tested in parallel with aphidicolin. The authors explicitly reported that 'none of the compounds were active in vivo, and all were less active than aphidicolin in the in vitro P-388 test system' [1]. This direct comparison within the same study confirms that oxidation at C-3 uniformly attenuates antitumor activity relative to the parent diterpenoid.

antitumor activity P-388 leukemia in vitro cytotoxicity metabolite potency

Clinical Pharmacokinetics: 3-Ketoaphidicolin Is the Predominant Circulating Metabolite at ~1/10th Parent Drug Concentration

In cancer patients receiving aphidicolin-17-glycinate by intravenous infusion, gas chromatography/mass spectrometry analysis of plasma samples identified 3-ketoaphidicolin as the major circulating metabolite, present at approximately one-tenth the concentration of aphidicolin [1]. The downstream metabolite 18-nor-3-ketoaphidicolin reached a maximum of only 1% of the parent drug concentration [1]. This quantitative hierarchy establishes 3-ketoaphidicolin as the dominant metabolite species requiring authentic reference standard for accurate bioanalytical method validation.

pharmacokinetics drug metabolism clinical metabolite profiling GC-MS quantitation

Structure-Activity Relationship at C-3: 3-Keto and 3-Epi Modifications Abolish DNA Polymerase α Inhibition

A systematic SAR study of 17 aphidicolin derivatives assessed DNA polymerase α inhibition and demonstrated that 3-epi derivatives of aphidicolin, as well as 3,17,18-triacetyl derivatives, were completely inactive [1]. Separately, microbial transformation of 3-ketoaphidicolin can generate 3-epiaphidicolin in excellent yield [2]. Taken together, these cross-study data establish that any stereochemical or oxidative modification at the C-3 position—whether ketone formation (3-keto), epimerization (3-epi), or acylation (3-acetyl)—results in inactivation or severe attenuation. This is consistent with the broader class-level finding that A-ring alterations produce significantly greater loss of activity than D-ring alterations [1].

structure-activity relationship C-3 hydroxyl A-ring modification epimerization

Metabolic Pathway Position: 3-Ketoaphidicolin Is the Obligatory Intermediate for 18-Dehydroxymethylation to Inactive 18-Noraphidicolinones

Edelson et al. (1990) demonstrated that 3-ketoaphidicolin is not a terminal metabolite but an intermediate that undergoes further cytochrome P450-mediated 18-dehydroxymethylation to yield 18-noraphidicolinones, which are completely inactive as DNA polymerase α inhibitors [1]. This sequential metabolic pathway—aphidicolin → 3-ketoaphidicolin → 18-noraphidicolinones—cannot be replicated by other C-3-modified analogs such as 3-deoxyaphidicolin (which lacks the C-3 oxygen functionality required for the initial oxidation) or 3-epiaphidicolin (which features an inverted C-3 stereochemistry) [2]. A specific constitutive cytochrome P-450 isozyme implicated in endogenous steroid regulation was identified as responsible for this unusual metabolic sequence [1].

cytochrome P450 drug metabolism dehydroxymethylation metabolic intermediate

3-Ketoaphidicolin Procurement Application Scenarios: From Metabolite Reference Standards to SAR Probe Compounds


Bioanalytical Reference Standard for Aphidicolin Pharmacokinetic and Metabolism Studies

In clinical and preclinical pharmacokinetic studies of aphidicolin-17-glycinate or other aphidicolin prodrugs, 3-ketoaphidicolin is the primary circulating metabolite detected by GC-MS at approximately one-tenth the parent drug concentration in patient plasma [1]. An authentic 3-ketoaphidicolin reference standard is mandatory for: (i) definitive chromatographic peak identification in LC-MS/MS or GC-MS bioanalytical methods; (ii) preparation of calibration curves and quality control samples for metabolite quantitation; (iii) fulfillment of regulatory bioanalytical method validation requirements per FDA/EMA guidelines. Without this reference standard, the major metabolite peak in clinical samples cannot be unequivocally assigned or accurately quantified.

Negative Control and Pharmacophoric Probe in DNA Polymerase α Inhibition Assays and SAR Campaigns

3-Ketoaphidicolin exhibits only ~10% of aphidicolin's DNA polymerase α inhibitory activity [1], while 3-epi and 3,17,18-triacetyl derivatives are completely inactive [2]. This well-characterized attenuation profile makes 3-ketoaphidicolin the ideal negative-control compound for: (i) confirming that observed polymerase inhibition in cellular or biochemical assays is target-specific and not attributable to nonspecific effects; (ii) serving as a pharmacophoric probe to validate molecular docking predictions regarding the essential role of the C-3 hydroxyl hydrogen bond network; (iii) benchmarking the potency gain of new synthetic aphidicolin derivatives in head-to-head enzyme inhibition comparisons.

Substrate for Cytochrome P-450 Dehydroxymethylation Pathway Studies

3-Ketoaphidicolin is the obligate intermediate in the unusual cytochrome P-450-mediated 18-dehydroxymethylation pathway that converts aphidicolin to inactive 18-noraphidicolinones [1]. It is uniquely suited for: (i) in vitro metabolism studies using rat or human liver microsomes to characterize the kinetics and isozyme specificity of the dehydroxymethylation reaction; (ii) generating the downstream metabolite 18-nor-3-ketoaphidicolin via in vitro biotransformation for use as an additional reference standard; (iii) structure-metabolism relationship studies aimed at designing C-18-modified aphidicolin analogs resistant to metabolic clearance. No other commercially available aphidicolin derivative (3-deoxy, 3-epi, or 17-acetyl) provides access to this specific metabolic sequence.

Starting Material for Microbial Biotransformation to 3-Epiaphidicolin and Other A-Ring Metabolites

Microbial transformation of 3-ketoaphidicolin using Streptomyces or Chaetomium species produces 3-epiaphidicolin, 6β-hydroxy-3-ketoaphidicolin, and 19-nor-16,17-dihydroxyaphidicolan-3-one in excellent yields [1]. This established biotransformation route positions 3-ketoaphidicolin as a versatile starting material for: (i) generating a library of A-ring-modified aphidicolin derivatives for expanded SAR studies; (ii) producing 3-epiaphidicolin—a stereoisomer whose complete inactivity [2] makes it valuable as an additional negative control; (iii) accessing oxidized metabolites that would be challenging to obtain by total chemical synthesis alone.

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